Abicipar pegol
Description
Contextualization within Anti-Angiogenic Biologics Research
The management of neovascular diseases, particularly in ophthalmology, has been revolutionized by anti-angiogenic biologics. These therapies primarily target the VEGF pathway to control abnormal blood vessel growth. amegroups.org Existing treatments include monoclonal antibodies and antibody fragments. amegroups.orgamegroups.cn Abicipar pegol emerged from the quest for anti-VEGF agents with improved properties, such as higher affinity and longer duration of action, to potentially reduce treatment frequency for patients. nih.govarvojournals.org It is designed to bind to all isoforms of VEGF-A. amegroups.org
Overview of Designed Ankyrin Repeat Protein (DARPin) Platform Technology
DARPins are a novel class of small, engineered scaffold proteins that can be designed to bind to a specific target protein with high affinity and specificity. arvojournals.org This technology is based on naturally occurring ankyrin repeat proteins, which are ubiquitous in humans and involved in diverse protein-protein interactions. nih.govnih.gov
The DARPin platform utilizes large libraries of synthetic ankyrin repeat proteins. nih.gov Through a process of directed evolution, typically using ribosome display, specific DARPins are selected for their ability to bind to a desired target with high affinity. acs.org This in vitro selection process allows for the rapid generation of binders to virtually any target protein. acs.org The engineering process involves creating a consensus-designed ankyrin repeat sequence and then introducing randomization at specific amino acid positions to generate a vast diversity of potential binding molecules. acs.org
The DARPin platform offers several biotechnological advantages over traditional antibody-based approaches:
High Stability: DARPins are known for their exceptional thermal and chemical stability, with some variants exhibiting melting temperatures above 80°C. amegroups.orgamegroups.cn
Small Size: With a molecular mass of approximately 14 to 18 kDa for a typical four- or five-repeat DARPin, they are significantly smaller than antibodies or even Fab fragments. amegroups.org This smaller size can facilitate better tissue penetration. dovepress.com
High-Affinity Binding: DARPins can be engineered to bind their targets with very high affinity, often in the picomolar range. amegroups.org
High-Level Production: They can be produced in high yields in microbial expression systems like E. coli, which can be more cost-effective than mammalian cell culture systems used for antibodies. nih.gov
Versatility: The modular nature of DARPins allows for the creation of multi-specific and multi-valent constructs. athebio.comathebio.com
Structural Characteristics of DARPins: Ankyrin Repeat Motifs and Helical Configuration
Molecular Architecture of this compound
This compound is a synthetic molecule that combines a DARPin with a polyethylene (B3416737) glycol (PEG) moiety. arvojournals.orgresearchgate.net This design leverages the high-affinity binding of the DARPin with the pharmacokinetic benefits conferred by PEGylation.
The core of this compound is a recombinant protein consisting of 135 amino acids. amegroups.orgamegroups.cn This protein has an estimated molecular weight of 14 kDa. amegroups.orgresearchgate.net It contains two DARPin monomers that are specific for human VEGF-A, flanked by N-terminal and C-terminal capping motifs that enhance stability. amegroups.orgamegroups.cn The protein component is then conjugated to a 20-kDa PEG molecule, resulting in the final this compound molecule with an average molecular weight of approximately 34 kDa. arvojournals.orgresearchgate.net
Compound Information
| Compound Name | Other Names/Synonyms |
| This compound | AGN-150998, MP0112 amegroups.orgnih.gov |
| Aflibercept | |
| Bevacizumab | |
| Brolucizumab | |
| Conbercept | |
| Faricimab | |
| Pegaptanib | Macugen amegroups.cn |
| Ranibizumab (B1194657) | Lucentis ophthalmologytimes.com |
| Verteporfin |
Research Findings: this compound
| Attribute | Finding | Source |
| Molecular Class | Designed Ankyrin Repeat Protein (DARPin) | arvojournals.org |
| Target | Vascular Endothelial Growth Factor A (VEGF-A) | arvojournals.org |
| DARPin Component MW | ~14 kDa | amegroups.orgresearchgate.net |
| Total Molecular Weight | ~34 kDa (including 20 kDa PEG) | arvojournals.orgresearchgate.net |
| Amino Acid Count | 135 | amegroups.orgamegroups.cn |
| Binding Affinity (VEGF-A165) | High, with reported values around 486 fM | amegroups.org |
| Structure | Two DARPin monomers specific for human VEGF-A with capping motifs | amegroups.orgamegroups.cn |
| Production System | Recombinant protein expression | modernretina.com |
Polyethylene Glycol (PEG) Conjugation: Design Principles and Impact on Molecular Properties
A crucial design element of this compound is its conjugation to a 20-kDa polyethylene glycol (PEG) moiety. arvojournals.orgsci-hub.se This process, known as PEGylation, is a well-established strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. scispace.comarvojournals.orgdrug-dev.com The native 14-kDa DARPin protein, due to its small size, would otherwise be rapidly cleared from the body by the kidneys. eyewiki.orgscispace.com
The primary design principle behind the PEGylation of Abicipar was to increase its molecular size, thereby prolonging its residence time in the eye and its systemic half-life. scispace.comarvojournals.org The addition of the 20-kDa PEG chain increases the total molecular weight of this compound to approximately 34 kDa. arvojournals.orgresearchgate.net This larger size helps the molecule to remain above the renal clearance threshold, reducing its rate of elimination. scispace.com
The impact of PEG conjugation on Abicipar's molecular properties is significant. Studies in rabbits demonstrated that PEGylation nearly doubled the vitreal half-life of the DARPin from 3.5 to 6.6 days. arvojournals.org This extended duration of action is a key therapeutic goal, as it has the potential to reduce the frequency of intravitreal injections required for patients. arvojournals.orgnih.gov The PEGylation process is specifically engineered to attach the PEG molecule to the protein without compromising its high-affinity binding to VEGF-A. drug-dev.comama-assn.org
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Protein Component Molecular Weight | 14 kDa | arvojournals.orgsci-hub.se |
| PEG Moiety Molecular Weight | 20 kDa | arvojournals.orgsci-hub.se |
| Total Molecular Weight | ~34 kDa | arvojournals.orgresearchgate.net |
| Target | Vascular Endothelial Growth Factor A (VEGF-A) | arvojournals.orgmedscape.com |
| Binding Affinity (Kd) for human VEGF-A165 | ~486 fM | amegroups.org |
Table 2: Comparative Binding Affinities and Potencies
| Compound | Binding Affinity (Kd) for human VEGF-A165 | IC50 (pM) | Source |
| This compound | ~486 fM | 24.8 pM | arvojournals.orgamegroups.org |
| Aflibercept | ~200 fM | 13.8 pM | arvojournals.orgamegroups.org |
| Ranibizumab | ~100-fold lower than Abicipar | 101.9 pM | arvojournals.org |
| Bevacizumab | ~100-fold lower than Abicipar | 97.4 pM | arvojournals.org |
Properties
CAS No. |
1327278-94-3 |
|---|---|
Molecular Formula |
C628-H985-N175-O203-S2-(C2-H4-O)n |
Molecular Weight |
14058.5861 |
InChI Key |
KDSYWEDIUYLZJV-VJALNBISSA-N |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action
High-Affinity Ligand Binding and Specificity
Abicipar pegol demonstrates high-affinity binding to human VEGF-A, which underlies its potent biological activity. nih.gov The DARPin structure, with its large, grooved binding surface, facilitates this strong interaction. eyewiki.org
This compound is engineered to bind to all soluble isoforms of human VEGF-A. nih.gov Functional characterization has confirmed its high affinity for multiple splice variants. arvojournals.orgsci-hub.se The equilibrium dissociation constant (Kd) for human VEGF-A165 was determined to be 394 fM. arvojournals.orgsci-hub.se The binding affinities for other key soluble isoforms, including VEGF-A189, VEGF-A121, and VEGF-A110, were also found to be in the subpicomolar range, indicating potent binding across the major pro-angiogenic forms of VEGF-A. arvojournals.orgsci-hub.setaylorandfrancis.com
Table 1: Binding Affinity of this compound to Human VEGF-A Isoforms
| VEGF-A Isoform | Binding Affinity (Kd) |
|---|---|
| Human VEGF-A₁₆₅ | 394 fM arvojournals.orgsci-hub.se |
| Human VEGF-A₁₈₉ | Subpicomolar arvojournals.orgsci-hub.se |
| Human VEGF-A₁₂₁ | Subpicomolar arvojournals.orgsci-hub.se |
| Human VEGF-A₁₁₀ | Subpicomolar arvojournals.orgsci-hub.se |
Studies comparing this compound with established antibody-based anti-VEGF therapies have highlighted its high binding affinity. arvojournals.org The affinity of abicipar for human VEGF-A165 is approximately 100-fold greater than that of ranibizumab (B1194657) and bevacizumab. arvojournals.orgamegroups.cnresearchgate.net Its binding affinity is comparable to, and in some studies shown to be higher than, that of aflibercept. sci-hub.seamegroups.cntaylorandfrancis.com Specifically, the Kd of abicipar for human VEGF-A165 has been reported as 394 fM or 486 fM, while aflibercept's affinity is reported as 200 fM. sci-hub.seamegroups.cn These measurements confirm that abicipar is among the most potent VEGF-A binding agents characterized. arvojournals.org
Table 2: Comparative Binding Affinities (Kd) for Human VEGF-A₁₆₅
| Compound | Binding Affinity (Kd) | Relative Affinity vs. Abicipar |
|---|---|---|
| This compound | ~394 fM arvojournals.orgsci-hub.se | - |
| Aflibercept | ~200 fM amegroups.cn | Comparable/Higher sci-hub.seamegroups.cn |
| Ranibizumab | ~46 pM nih.gov | ~100-fold lower arvojournals.orgamegroups.cn |
| Bevacizumab | Not specified in provided results | ~100-fold lower arvojournals.orgamegroups.cn |
This compound exhibits cross-reactivity with VEGF-A from several species, which facilitates its preclinical evaluation in animal models. amegroups.cnamegroups.org The binding affinity of abicipar for rat VEGF-A164 was found to be similar to its affinity for human VEGF-A165. arvojournals.orgresearchgate.net This allows for the use of rat models in efficacy studies. amegroups.cnamegroups.org In contrast, the affinity for rabbit VEGF-A165 was approximately 20-fold lower than for the human homolog. arvojournals.orgresearchgate.net Despite this reduced affinity, abicipar was still effective in rabbit models of retinal vasculopathy. arvojournals.orgnih.gov The compound also demonstrates a high binding affinity for murine VEGF-A164. sci-hub.setaylorandfrancis.com
Table 3: Cross-Species Binding Affinity of this compound
| VEGF-A Homolog | Relative Binding Affinity Compared to Human VEGF-A₁₆₅ |
|---|---|
| Rat VEGF-A₁₆₄ | Similar arvojournals.orgresearchgate.net |
| Murine VEGF-A₁₆₄ | High Affinity sci-hub.setaylorandfrancis.com |
| Rabbit VEGF-A₁₆₅ | ~20-fold lower arvojournals.orgresearchgate.net |
Comparative Analysis of Binding Affinities with Other Anti-VEGF Agents
Quantitative Assessment of Binding Kinetics
The strong binding affinity of this compound is a result of its favorable binding kinetics, characterized by a rapid association with its target.
A kinetic exclusion assay (KinExA) was utilized to quantitatively assess the binding kinetics of this compound. arvojournals.orgsci-hub.senih.gov This method measures the equilibrium binding affinity and kinetics between unmodified molecules in solution. arvojournals.org Through the KinExA, the equilibrium dissociation constant (Kd) and the rate of association (kon) were determined experimentally. arvojournals.org The rate of dissociation (koff) was subsequently calculated using the equation: koff = Kd * kon. arvojournals.org This assay provided the foundational data for determining the high-affinity interaction between abicipar and VEGF-A. arvojournals.orgtaylorandfrancis.com
Table 4: Comparative Binding Kinetics for Human VEGF-A₁₆₅
| Compound | Association Rate (kon) (M⁻¹s⁻¹) | Equilibrium Dissociation Constant (Kd) |
|---|---|---|
| This compound | 7.94 x 10⁶ arvojournals.orgsci-hub.se | 394 fM arvojournals.orgsci-hub.se |
| Aflibercept | 9.02 x 10⁶ arvojournals.orgsci-hub.se | ~200 fM amegroups.cn |
| Ranibizumab | 8.25 x 10⁴ arvojournals.orgsci-hub.se | ~46 pM nih.gov |
| Bevacizumab | 2.55 x 10⁵ arvojournals.orgsci-hub.se | Not specified in provided results |
Application of Kinetic Exclusion Assay (KinExA) for Association and Dissociation Rate Constant Determination
Cellular and Molecular Pathway Inhibition
This compound is a Designed Ankyrin Repeat Protein (DARPin) that functions as a potent antagonist of Vascular Endothelial Growth Factor A (VEGF-A). nihr.ac.ukophthalmologymanagement.com Its mechanism of action is centered on binding with high affinity and specificity to all soluble isoforms of VEGF-A, thereby preventing the growth factor from binding to and activating its cognate receptors, primarily VEGF Receptor-2 (VEGFR-2), on the surface of endothelial cells. nihr.ac.ukamegroups.cneyewiki.orgurosario.edu.codoi.org This neutralization of VEGF-A is the critical first step in preventing the downstream signaling that leads to angiogenesis and increased vascular permeability. amegroups.cn
The high binding affinity of abicipar for VEGF-A is a key feature of its molecular profile. arvojournals.orgresearchgate.net Preclinical studies using a kinetic exclusion assay (KinExA) have demonstrated that abicipar binds to human VEGF-A₁₆₅ with sub-picomolar affinity. arvojournals.orgarvojournals.org This affinity is comparable to that of aflibercept and approximately 100-fold greater than that of ranibizumab and bevacizumab. arvojournals.orgnih.govsci-hub.se The high affinity is largely attributed to a significantly faster association rate (kon) for binding to VEGF-A compared to ranibizumab and bevacizumab. arvojournals.orgsci-hub.se By tightly sequestering VEGF-A, abicipar effectively blocks the ligand-receptor interaction, which in turn inhibits receptor autophosphorylation, a crucial step in activating the intracellular signaling cascade. diva-portal.orgnus.edu.sg Abicipar has demonstrated binding to multiple human VEGF-A splice variants, including VEGF-A₁₆₅, VEGF-A₁₈₉, VEGF-A₁₂, and VEGF-A₁₁₀. sci-hub.se
Table 1: Comparative Binding Affinities and Kinetics for Anti-VEGF-A Agents
| Compound | Binding Affinity (Kd) for human VEGF-A₁₆₅ | Association Rate (kon) for human VEGF-A₁₆₅ (M-1s-1) |
|---|---|---|
| This compound | 394 fM - 486 fM | 7.94 x 10⁶ |
| Aflibercept | 200 fM | 9.02 x 10⁶ |
| Ranibizumab | 42.5 pM | 8.25 x 10⁴ |
| Bevacizumab | Not specified in sources | 2.55 x 10⁵ |
Data sourced from studies comparing the biochemical properties of various anti-VEGF agents. arvojournals.orgarvojournals.orgsci-hub.se
Following the binding of VEGF-A to its receptor, a complex intracellular signaling cascade is initiated, which includes the mobilization of intracellular calcium ([Ca²⁺]i) in endothelial cells. This calcium flux is an important second messenger in pro-angiogenic signaling. arvojournals.orgarvojournals.org this compound has been shown to potently inhibit this specific downstream event. nih.gov
In in vitro cellular assays using human umbilical vein endothelial cells (HUVECs), the ability of abicipar to neutralize VEGF-A activation was evaluated by measuring its effect on VEGF-A₁₆₅-induced calcium mobilization. arvojournals.orgnih.govresearchgate.net Research demonstrated that abicipar effectively blocks this signaling pathway in a dose-dependent manner. arvojournals.org The potency of abicipar in this assay, as measured by its half-maximal inhibitory concentration (IC₅₀), was found to be significantly greater than that of ranibizumab and bevacizumab, and comparable to aflibercept. arvojournals.orgsci-hub.se This demonstrates that by preventing the initial receptor activation, abicipar effectively halts the transmission of the angiogenic signal into the cell's interior. arvojournals.orgretinalphysician.com
Table 2: Potency of Anti-VEGF Agents in Inhibiting VEGF-A₁₆₅-Induced Calcium Mobilization in HUVECs
| Compound | Mean IC₅₀ (pM) |
|---|---|
| This compound | 24.8 |
| Aflibercept | 13.8 |
| Ranibizumab | 101.9 |
| Bevacizumab | 97.4 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the VEGF-A-induced calcium mobilization response. arvojournals.orgsci-hub.se
The ultimate functional consequence of VEGF-A signaling is the promotion of angiogenesis, a multi-step process that includes endothelial cell proliferation, migration, and the formation of new vascular tubes. amegroups.cnarvojournals.org The efficacy of this compound in preventing these processes has been extensively characterized in various in vitro models of angiogenesis. arvojournals.orgnih.govresearchgate.net
In three-dimensional in vitro models designed to mimic the stages of vessel sprouting, abicipar demonstrated a concentration-dependent inhibition of VEGF-induced angiogenesis. amegroups.cnarvojournals.orgarvojournals.org One such model, which recapitulates basement membrane degradation, cell proliferation and migration, and the alignment of endothelial cells into tubes with lumens, showed that abicipar effectively inhibits vessel sprouting with a half-maximal inhibitory concentration (IC₅₀) of 1.1 nM. amegroups.cnsci-hub.seamegroups.org Furthermore, studies have confirmed abicipar's ability to suppress VEGF-A-induced proliferation and migration of endothelial cells, which are fundamental processes for the formation of new blood vessels. nus.edu.sgarvojournals.org The inhibition of these key angiogenic events in cell-based assays underscores the potent anti-angiogenic activity of abicipar resulting from its primary mechanism of VEGF-A neutralization. arvojournals.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aflibercept |
| Bevacizumab |
Preclinical Pharmacological Research and in Vivo Studies
In Vitro Functional Pharmacology
The in vitro functional pharmacology of abicipar pegol has been extensively studied to understand its mechanism of action at the cellular level. These studies have focused on its ability to inhibit key processes in angiogenesis, the formation of new blood vessels, which is a hallmark of several retinal diseases.
Inhibition of Endothelial Cell Proliferation Induced by VEGF-A
Vascular Endothelial Growth Factor-A (VEGF-A) is a potent signaling protein that stimulates the proliferation of endothelial cells, a critical step in angiogenesis. amegroups.cn Preclinical studies have demonstrated that this compound effectively inhibits VEGF-A-induced endothelial cell proliferation. This inhibitory action is a direct consequence of its high binding affinity for all soluble isoforms of VEGF-A. arvojournals.orguni-freiburg.de By binding to VEGF-A, this compound prevents the growth factor from interacting with its receptors on the surface of endothelial cells, thereby blocking the downstream signaling pathways that lead to cell proliferation. dovepress.com
The potency of this compound in this regard has been quantified in various assays. For instance, in studies using human umbilical vein endothelial cells (HUVECs), this compound has been shown to potently neutralize VEGF-A165, a key isoform of VEGF-A. arvojournals.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined to be significantly lower for this compound compared to other anti-VEGF agents like ranibizumab (B1194657) and bevacizumab, indicating its high potency. sci-hub.se
Assays for VEGF-A-Dependent Endothelial Tube Formation
A crucial step in the formation of new blood vessels is the organization of endothelial cells into three-dimensional tubular structures. In vitro assays that model this process, known as endothelial tube formation assays, have been used to evaluate the anti-angiogenic activity of this compound. In these assays, endothelial cells are cultured on a basement membrane matrix in the presence of VEGF-A, which induces them to form a network of tube-like structures.
Studies have shown that this compound effectively inhibits VEGF-A-dependent endothelial tube formation in a dose-dependent manner. amegroups.cnsci-hub.se In a three-dimensional in vitro analysis of VEGF-mediated tube formation, abicipar demonstrated an IC50 value of 1.1 nM. amegroups.cnsci-hub.se This demonstrates that this compound not only prevents the proliferation of endothelial cells but also disrupts their ability to assemble into new vascular networks. arvojournals.org
Assessment of Vascular Permeability Reduction in Cell-Based Systems
Increased vascular permeability, or vascular leakage, is another key pathological feature of neovascular retinal diseases, leading to fluid accumulation and vision loss. VEGF-A is a potent inducer of vascular permeability. Cell-based systems have been employed to assess the ability of this compound to counteract this effect. These in vitro models have demonstrated that abicipar effectively blocks vascular permeability. arvojournals.org
Animal Models of Neovascularization and Vascular Leakage
To further validate the therapeutic potential of this compound, its efficacy has been tested in various animal models that mimic human neovascular diseases of the eye.
Efficacy in Mouse Models of Corneal Neovascularization
The mouse model of corneal neovascularization is a well-established in vivo assay to study angiogenesis. In this model, neovascularization is induced in the normally avascular cornea, and the extent of new blood vessel growth is measured. Abicipar has been shown to be highly effective in this model. nih.govarvojournals.orgresearchgate.net
In one study, daily intraperitoneal administration of abicipar at a dose of 8 mg/kg for 9 days resulted in an 84% reduction in corneal neovascularization compared to a sham treatment. amegroups.orgamegroups.cnsci-hub.se Furthermore, abicipar was effective in both a prevention mode (administered from day 1 to day 9) and an intervention mode (administered from day 14 to day 23), suppressing vascular growth in both scenarios. amegroups.orgamegroups.cn These findings underscore the potent anti-angiogenic activity of abicipar in a living organism. arvojournals.org
Inhibition of Retinal Neovascularization in Rodent Models
Rodent models of retinal neovascularization are crucial for evaluating potential treatments for diseases like neovascular age-related macular degeneration and diabetic retinopathy. Intravitreal injections of DARPin molecules, including abicipar, have been shown to prevent retinal vascularization in mouse models. nih.gov In other animal models of retinal neovascularization, abicipar has been observed to decrease retinal vasculature tortuosity, vasodilation, and leakage. amegroups.orgamegroups.cn Furthermore, it has been shown to prevent laser-induced choroidal neovascularization in rats. nih.gov
Modulation of Choroidal Neovascularization and Vascular Leak in Rodent and Rabbit Models
Preclinical investigations in various animal models have demonstrated the potential of this compound to inhibit key pathological processes associated with neovascular retinal diseases, namely choroidal neovascularization (CNV) and vascular leakage.
In a murine model where corneal neovascularization was induced by mechanical debridement of the epithelium, systemic administration of abicipar was shown to significantly reduce the area of neovascularization. sci-hub.se The compound was effective in both prevention and intervention modes of treatment. arvojournals.org Specifically, daily intraperitoneal administration of abicipar resulted in an 84% suppression of vascular growth compared to placebo. arvojournals.orgnih.gov
Further studies utilized a rat model of laser-induced choroidal neovascularization, a standard preclinical model for wet age-related macular degeneration. nih.gov In this model, intravitreal injections of a DARPin molecule, the parent structure of abicipar, were shown to prevent the development of CNV. nih.gov
The efficacy of abicipar in reducing vascular permeability was evaluated in rabbit models. In a model of chronic retinal neovascularization, abicipar effectively suppressed vascular permeability. nih.gov It was also shown to decrease vasodilation and retinal vasculature tortuosity in animal models of retinal neovascularization. arvojournals.org These findings collectively provided a strong rationale for the clinical development of abicipar as a therapeutic for retinal conditions characterized by neovascularization and vascular leakage. arvojournals.orgnih.gov
Comparative Preclinical Efficacy Studies with Existing Anti-VEGF Agents in Animal Models
Comparative studies in preclinical models have positioned this compound as a potent anti-VEGF agent with a potentially longer duration of action than established therapies like ranibizumab. A key study compared the efficacy of abicipar and ranibizumab in a rabbit model of VEGF-A165-induced retinal vasculopathy. nih.gov When administered at equimolar doses, abicipar demonstrated a longer duration of effect in blocking vascular leakage than ranibizumab. researchgate.net While ranibizumab was effective for up to 2 weeks, abicipar's effect was sustained for at least 4 weeks. researchgate.net This extended duration of action was observed despite abicipar having a 20-fold lower binding affinity for rabbit VEGF-A₁₆₅ compared to human VEGF-A₁₆₅. nih.gov
The high binding affinity of abicipar for human VEGF-A is a distinguishing feature. Its affinity for human VEGF-A₁₆₅ is approximately 100-fold greater than that of ranibizumab and bevacizumab and is comparable to that of aflibercept. nih.govdovepress.com
The following table summarizes the comparative binding affinities of these anti-VEGF agents for human VEGF-A₁₆₅.
| Compound | Binding Affinity (KD) for human VEGF-A₁₆₅ |
| This compound | ~486 fM |
| Aflibercept | ~200 fM |
| Ranibizumab | ~46-48 pM (100-fold lower than abicipar) |
| Bevacizumab | 100-fold lower than abicipar |
| This table is generated from data found in the text. nih.govdovepress.com |
These preclinical comparative data highlighted abicipar's potential for a prolonged therapeutic effect, suggesting that it could reduce the frequency of intravitreal injections for patients. researchgate.net
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
Ocular Distribution and Elimination Kinetics in Animal Models (e.g., Rabbit Vitreous, Aqueous Humor, Choroid, Retina)
The pharmacokinetic profile of this compound in animal models, particularly rabbits, has been extensively studied to understand its ocular distribution and elimination. Following a single intravitreal injection in rabbits, this compound demonstrated a significantly longer ocular half-life compared to other anti-VEGF agents. nih.gov
A key factor in its extended duration is the pegylation of the core DARPin molecule. Studies in rabbits showed that pegylation of an abicipar precursor with a 20-kDa polyethylene (B3416737) glycol (PEG) moiety increased its vitreal half-life from 3.5 days to 6.6 days. arvojournals.org The vitreal half-life for the final this compound compound in rabbits has been consistently reported to be approximately 6 days (144 hours). sci-hub.searvojournals.org
A comprehensive 6-compartment physiologically based pharmacokinetic (PBPK) model was developed using data from rabbits that received a 1 mg intravitreal dose of abicipar. nih.govarvojournals.org This model described the drug's distribution and concentration in the vitreous humor, aqueous humor, choroid, and retina. nih.govarvojournals.org Data from these preclinical rabbit studies were instrumental in predicting the compound's behavior in the human eye. arvojournals.org
The table below compares the vitreal half-life of this compound with other anti-VEGF agents in rabbits.
| Compound | Vitreal Half-life in Rabbits |
| This compound | ~6.0 days |
| Aflibercept | ~4.7 days |
| Ranibizumab | ~2.5 days |
| This table is generated from data found in the text. sci-hub.senih.gov |
Systemic Exposure and Clearance Mechanisms in Preclinical Models
Following intravitreal administration, systemic exposure to this compound was found to be limited in preclinical models. The addition of the PEG tail to the DARPin protein increases its hydrodynamic size, which helps the molecule stay above the renal clearance threshold, thereby prolonging its ocular half-life while allowing for faster systemic clearance compared to larger antibody-based therapies. nih.gov
The integrated ocular-systemic pharmacokinetic models developed from rabbit data showed how abicipar is cleared from the eye. nih.gov The primary route of elimination from the vitreous is via passive diffusion through the anterior chamber into the systemic circulation, where it is then cleared. karger.com The PBPK models developed from rabbit data, which included serum concentration measurements, were validated and successfully predicted systemic concentrations in humans. nih.govarvojournals.org These models confirmed that while abicipar has a long residence time in the eye, its systemic exposure is low and transient, a favorable characteristic for intravitreally administered therapeutics. nih.gov
Duration of Ocular VEGF Inhibition and Biological Effect in Animal Models
The extended ocular half-life of this compound translates into a prolonged duration of VEGF suppression and biological effect in animal models. The pharmacodynamic effect was notably longer than that of ranibizumab in a rabbit model of VEGF-induced retinal vasculopathy, even at equimolar doses. nih.govresearchgate.net
A mechanistic PK/PD model, informed by preclinical rabbit data, was developed to quantify the interaction between abicipar and VEGF. nih.gov This model demonstrated that abicipar's potent binding affinity and long ocular residence time lead to a rapid and sustained reduction of free VEGF in the eye. nih.gov The model predicted that clinically relevant VEGF inhibition could be maintained for extended periods. nih.gov These preclinical findings were foundational, suggesting the clinical feasibility of dosing intervals as long as 12 to 16 weeks. nih.govresearchgate.net The sustained biological effect seen in animal models underscored the potential of abicipar to reduce the treatment burden associated with more frequent anti-VEGF injections. nih.govnih.gov
Advanced Research Methodologies and Compound Optimization
Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Translational PK/PD modeling has been instrumental in understanding the therapeutic potential of abicipar pegol. By simulating the complex interactions within the eye, these models provide a quantitative framework to predict the drug's behavior and efficacy, guiding its development.
A mechanistic and translational pharmacokinetic/pharmacodynamic (PK/PD) model was developed to describe the interaction between this compound and its target, vascular endothelial growth factor (VEGF). nih.govresearchgate.net This model is foundational in forecasting the compound's clinical performance. It integrates the specific binding kinetics of the abicipar-VEGF interaction, which are characterized by a high affinity and rapid association rate. nih.govresearchgate.netarvojournals.org The binding affinity (Kd) of abicipar for human VEGF-A165 has been measured at approximately 486 fM, which is about 100 times greater than that of ranibizumab (B1194657) and bevacizumab. arvojournals.orguni-freiburg.de The model was initially developed using data from rabbit studies and subsequently translated to humans by incorporating human-specific physiological parameters. nih.govresearchgate.net This translational approach allows for the prediction of drug concentrations and VEGF suppression in human ocular tissues. nih.gov
The model accounts for the distribution of abicipar and VEGF in various ocular compartments, including the vitreous, aqueous humor, retina, and choroid. nih.govresearchgate.net It mathematically describes the processes of drug administration, distribution, binding to VEGF, and elimination from the eye. ox.ac.uk The high-affinity binding is a critical parameter in the model, as it dictates the extent and duration of VEGF sequestration following administration. arvojournals.orguni-freiburg.de
Table 1: this compound Binding Affinity and Kinetics
| Target | Parameter | Value | Comparison Compound | Comparison Value |
|---|---|---|---|---|
| Human VEGF-A₁₆₅ | Binding Affinity (Kd) | 486 fM | Ranibizumab | 42.5 pM |
| Human VEGF-A₁₆₅ | Association Rate (kₒₙ) | 7.94 x 10⁶ M⁻¹s⁻¹ | Ranibizumab | 8.25 x 10⁴ M⁻¹s⁻¹ |
| Human VEGF-A₁₆₅ | Association Rate (kₒₙ) | 7.94 x 10⁶ M⁻¹s⁻¹ | Bevacizumab | 2.55 x 10⁵ M⁻¹s⁻¹ |
| Rabbit VEGF-A₁₆₅ | Binding Affinity (Kd) | ~20-fold lower than human | - | - |
This table is interactive. Data sourced from multiple studies. arvojournals.orguni-freiburg.denih.gov
A crucial component of the mechanistic PK/PD model is the incorporation of physiological parameters related to endogenous VEGF. nih.govresearchgate.net The model integrates the baseline expression levels of VEGF and its natural turnover rate within key ocular tissues like the retina and choroid. nih.gov This allows for a more accurate simulation of the dynamic environment in which this compound operates. By accounting for the continuous production and clearance of VEGF, the model can predict how much drug is required to effectively neutralize the target and for how long this suppression can be maintained. ox.ac.uk
The fully developed and translated PK/PD model serves as a powerful predictive tool. It was used to simulate various dosing regimens and forecast the resulting levels of free abicipar and the extent of VEGF suppression over time. nih.govresearchgate.net Simulations for different dosing intervals predicted that abicipar could maintain virtually complete VEGF inhibition for extended periods. nih.govresearchgate.net The model quantitatively described the rapid and sustained target engagement, leading to a long duration of action. nih.gov This predictive capability was essential for demonstrating the clinical feasibility of less frequent dosing schedules compared to other anti-VEGF therapies. nih.govresearchgate.net The modeling indicated that minimum steady-state vitreous concentrations of abicipar could be maintained above the required inhibitory concentrations (IC50) for prolonged periods, supporting the potential for a reduced treatment burden. nih.gov
Integration of Endogenous VEGF Expression and Turnover Rates in Ocular Tissues
Bioprocess Engineering and Purification Methodologies for Recombinant Proteins
The production of a highly pure and active form of this compound relies on sophisticated bioprocess engineering and purification strategies. These methodologies are critical for transitioning the compound from a laboratory-scale concept to a viable therapeutic candidate.
The core of this compound is its Designed Ankyrin Repeat Protein (DARPin) component, a recombinant protein engineered for high-affinity VEGF binding. dovepress.comnih.gov The expression of this protein is typically performed in microbial systems, most commonly Escherichia coli, due to the high yields and well-established processes available. mazums.ac.irresearchgate.net
Strategies to optimize the expression of the DARPin component include:
Codon Optimization: The gene sequence encoding the DARPin is often optimized to match the codon usage preference of the E. coli expression host. This enhances translational efficiency and maximizes protein yield. mazums.ac.ir
Vector and Host Selection: High-expression vectors, such as those from the pET series, are frequently used. mazums.ac.irresearchgate.net These vectors contain strong, inducible promoters (e.g., T7 promoter) that allow for controlled, high-level protein production. The choice of E. coli strain (e.g., BL21(DE3)) is also critical for achieving high yields of soluble protein. researchgate.net
Culture Condition Optimization: Key fermentation parameters such as temperature, inducer concentration (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG), and induction time are systematically optimized. mazums.ac.irresearchgate.net Lowering the temperature post-induction can improve protein folding and solubility, which is a common strategy for DARPins. researchgate.net
These optimization steps ensure a robust and scalable manufacturing process for the unconjugated DARPin protein, which is the precursor to the final this compound drug substance.
Achieving high purity is paramount for a therapeutic protein to minimize potential immunogenicity and ensure safety. hcplive.comretinasociety.org The manufacturing process for abicipar was specifically modified to reduce host cell-derived protein impurities, which were thought to be a potential source of inflammation. hcplive.comretinasociety.orgresearchgate.net The purification of the DARPin component and the final pegylated conjugate involves a multi-step process that leverages the protein's unique physicochemical properties.
Common and advanced purification techniques for DARPins include:
Affinity Chromatography: This is often the first and most powerful capture step. stackwave.comtechnologynetworks.com If the DARPin is expressed with an affinity tag (e.g., a polyhistidine-tag), it can be selectively captured on a resin (e.g., Ni-NTA), allowing for the removal of the majority of host cell proteins. researchgate.net
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. stackwave.com Anion-exchange chromatography has been successfully used as a primary capture step or an intermediate polishing step for DARPins. diva-portal.org
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity and is effective for removing aggregates and other impurities. technologynetworks.comdiva-portal.org
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is often used as a final "polishing" step to separate the monomeric protein from any remaining aggregates or smaller contaminants. stackwave.com
Novel Methods: Advanced strategies such as self-cleaving affinity chromatography have been developed, which combine affinity capture with in-column cleavage of the tag, streamlining the purification process and potentially increasing purity. diva-portal.org
A combination of these methods in a well-designed purification train is essential to achieve the high degree of purity required for a therapeutic biologic like this compound. technologynetworks.comdiva-portal.org
Table 2: Comparison of DARPin Purification Strategies
| Process | Key Steps | Purity | Recovery | Development Time |
|---|---|---|---|---|
| Conventional | 1. Strong Anion Exchange2. Heat Treatment3. Hydrophobic Interaction Chromatography | 72-97% | 20% | 11 Weeks |
| Self-Cleaving Affinity | 1. Strong Anion Exchange2. Self-Cleaving Affinity Chromatography | 89-100% | 12% | 5 Weeks |
This table is interactive. Data represents a comparative study on DARPin purification. diva-portal.org
Analytical Methodologies for Characterization of Impurities and Compound Integrity
For biologics, the manufacturing process itself is intrinsically linked to the final product; any variation can introduce changes to the molecule and its performance. nih.gov This is particularly relevant for this compound, where intraocular inflammation was observed in clinical trials. researchgate.nettandfonline.com This inflammation was attributed to impurities from the E. coli manufacturing process rather than the active this compound molecule itself. researchgate.netamegroups.cn In response, a modified manufacturing process was developed to reduce these host cell impurities. dovepress.comresearchgate.net
To manage and control impurities, a systematic approach is necessary. This begins with the proper characterization of potential impurities to establish acceptable limits and define a control strategy. oalib.com Analytical techniques are then employed to identify and quantify these impurities. For biologics, this often involves a range of assays to assess identity, potency, purity, and stability. nih.gov
In the context of this compound, specific analytical methods were employed to evaluate the impact of the modified manufacturing process. These included:
Pharmacokinetic (PK) analyses: Blood samples were collected at various time points to determine the concentration of this compound in circulation. researchgate.net
Immunogenicity assays: An enzyme-linked immunosorbent assay (ELISA) method was used to detect the presence of anti-abicipar and anti-polyethylene glycol (PEG) antibodies. researchgate.net
Clinical safety and efficacy monitoring: This included ophthalmic examinations, assessment of best-corrected visual acuity (BCVA), and measurement of central retinal thickness using spectral-domain optical coherence tomography (SD-OCT). researchgate.net
The goal of these analytical methodologies is to ensure that the manufacturing process consistently produces a product with the desired quality attributes and to detect any changes that could impact safety or efficacy. researchgate.net
| Analytical Method Category | Specific Technique/Assay | Purpose in this compound Characterization |
|---|---|---|
| Pharmacokinetic Analysis | Blood Sampling and Concentration Measurement | To determine the drug's absorption, distribution, metabolism, and excretion profile. researchgate.net |
| Immunogenicity Assessment | Enzyme-Linked Immunosorbent Assay (ELISA) | To detect the development of antibodies against this compound and its PEG moiety. researchgate.net |
| Clinical Monitoring | Spectral-Domain Optical Coherence Tomography (SD-OCT) | To assess anatomical outcomes by measuring central retinal thickness. researchgate.net |
| Clinical Monitoring | Best-Corrected Visual Acuity (BCVA) | To measure functional outcomes related to vision. researchgate.net |
| Impurity Analysis | (General) Methods to reduce host cell impurities | To minimize the risk of adverse events like intraocular inflammation. dovepress.comresearchgate.net |
Future Directions in DARPin-Based Biologic Research
This compound's potent anti-angiogenic properties make it a valuable tool for research into the mechanisms of angiogenesis. researchgate.netarvojournals.org It has demonstrated effective suppression of vascular leak and neovascularization in various preclinical models. researchgate.netescholarship.org Specifically, abicipar potently neutralizes vascular endothelial growth factor A (VEGF-A), a key driver of blood vessel formation. arvojournals.org
In a mouse model of corneal neovascularization, abicipar significantly reduced the growth of new blood vessels. amegroups.cn Furthermore, in a rabbit model of chronic retinal neovascularization, abicipar showed a longer duration of action compared to ranibizumab. arvojournals.orgescholarship.org This sustained activity, coupled with its high affinity for VEGF-A, allows for detailed investigation into the prolonged inhibition of angiogenic pathways. researchgate.netarvojournals.org
The ability of abicipar to effectively block angiogenesis in different in vivo and in vitro models provides researchers with a specific and potent inhibitor to probe the complexities of VEGF-mediated neovascularization. researchgate.netarvojournals.org
The Designed Ankyrin Repeat Protein (DARPin) scaffold offers several advantages over traditional antibodies, including high stability, solubility, and the absence of disulfide bonds, which allows for robust engineering and production. researchgate.netresearchgate.net Researchers are continuously working to enhance these properties and expand the range of targets for DARPin-based therapeutics.
Key areas of advancement in DARPin scaffold engineering include:
Enhanced Stability: DARPins already exhibit high thermal and thermodynamic stability. researchgate.netresearchgate.net Further engineering efforts, such as introducing single point mutations, have led to even greater thermal stability with melting temperatures reaching up to 90°C. mdpi.com
Extended Epitope Binding: Next-generation DARPins have been developed with a continuous convex paratope, similar to the long CDR-H3 loop in immunoglobulins. This modification expands the epitope-binding properties without compromising the scaffold's favorable biophysical characteristics, achieving affinities in the picomolar range for various targets. mdpi.com
Multifunctionality: The modular nature of the DARPin scaffold allows for the creation of fusion proteins with multiple binding specificities. researchgate.net This enables the development of bi-specific or multi-specific DARPins that can engage multiple targets simultaneously.
Novel Target Recognition: The inherent design of DARPins, with their repeating structural units, allows for the randomization of amino acids to create large libraries for selecting binders to new and challenging targets. mdpi.com DARPins have been successfully developed to bind to a variety of targets, including growth factors, receptors, and enzymes. researchgate.net
Rigid Scaffolds for Structural Biology: DARPins have been engineered into rigid, symmetrical cage-like structures for use in cryo-electron microscopy (cryo-EM). pnas.org These scaffolds can rigidly bind to small protein targets, effectively increasing their mass and facilitating high-resolution structure determination. pnas.org
These advancements continue to make DARPins a versatile and powerful platform for the development of novel protein therapeutics and research tools. researchgate.netuzh.ch
A primary goal in the development of next-generation biologics is to extend their duration of action, thereby reducing dosing frequency and improving patient convenience. duke.edu Several key design principles are employed to achieve this:
Increasing Molecular Size: One of the most common strategies is to increase the hydrodynamic size of the biologic to prevent rapid clearance by the kidneys. tandfonline.com This can be achieved through several methods:
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the protein increases its size and shields it from proteolytic degradation. tandfonline.com this compound itself utilizes this strategy. amegroups.cn
Fusion to Albumin or Albumin-Binding Domains: Fusing the therapeutic protein to serum albumin, which has a long half-life, or to a domain that binds to albumin, can significantly extend the circulation time. tandfonline.com
Fc Fusion: Fusing the biologic to the Fc region of an immunoglobulin G (IgG) leverages the neonatal Fc receptor (FcRn) recycling pathway, which rescues the fusion protein from degradation and prolongs its half-life. tandfonline.com
Modification of Molecular Structure: Altering the structure of the biologic itself can enhance its in vivo activity and duration. For instance, changes to the glycosylation pattern can impact the molecule's half-life. researchgate.netduke.edu
High-Affinity Target Binding: Engineering biologics with very high affinity for their targets can contribute to a longer duration of effect, as the drug remains bound to its target for an extended period. dovepress.com this compound's high affinity for VEGF-A is an example of this principle. amegroups.cndovepress.com
Sustained-Release Formulations: Developing formulations that release the biologic slowly over time is another effective approach. This can involve encapsulation in microparticles, hydrogels, or the use of implantable devices. bioprocessonline.com
Q & A
Q. What molecular characteristics of Abicipar Pegol contribute to its prolonged intravitreal half-life compared to other anti-VEGF agents?
this compound is a Designed Ankyrin Repeat Protein (DARPin) with a molecular weight of ~34 kDa, smaller than monoclonal antibodies (e.g., ranibizumab: 48 kDa). Its PEGylation (20-kDa polyethylene glycol modification) extends its intravitreal half-life to 13.4 days, enabling less frequent dosing . The compact DARPin structure enhances tissue penetration and stability (melting temperature >80°C), reducing the required drug concentration for efficacy .
Q. How should researchers prepare this compound for in vivo studies to ensure stability and bioavailability?
For preclinical studies, this compound is typically reconstituted in solvents like DMSO, saline, or PEG300. Critical steps include:
- Preparing stock solutions (e.g., 50–100 mg/mL in DMSO) and diluting with solvents (e.g., Tween 80, corn oil) to achieve working concentrations .
- Ensuring formulations are vortexed, sonicated, or heated (≤50°C) to prevent precipitation.
- Using fresh solutions to avoid degradation, with storage at -80°C for long-term stability .
Q. What are the primary efficacy endpoints used in Phase III trials (e.g., SEQUOIA, CEDAR) evaluating this compound for neovascular AMD?
Key endpoints include:
- Proportion of patients maintaining vision (<15 ETDRS letters lost).
- Central retinal thickness reduction (OCT imaging).
- Injection frequency compared to monthly ranibizumab. Trials employed non-inferiority designs, with 8-week and 12-week dosing regimens tested against standard care .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in intraocular inflammation rates across this compound trials?
In Phase III trials (SEQUOIA/CEDAR), intraocular inflammation (IOI) occurred in 15% of Abicipar-treated patients versus 0% with ranibizumab. However, the MAPLE study (modified manufacturing process) reduced IOI to 8.9%. Methodological considerations:
Q. What statistical approaches are optimal for analyzing non-inferiority margins in this compound trials with variable dosing intervals?
Non-inferiority margins (e.g., ≤5 ETDRS letters difference) should account for:
- Inter-patient variability in VEGF-A suppression.
- Covariates like baseline lesion size and prior anti-VEGF exposure. Bayesian hierarchical models can adjust for missing data in extended dosing cohorts (e.g., 12-week arms) .
Q. How do this compound’s binding kinetics influence experimental design for VEGF-A inhibition assays?
Abicipar’s picomolar affinity for VEGF-A necessitates:
- Surface plasmon resonance (SPR) or ELISA to quantify binding affinity (Kd <1 nM).
- Competitive assays with ranibizumab/aflibercept to assess target saturation kinetics .
Q. What methodologies are recommended for assessing long-term retinal toxicity in preclinical models?
- Electroretinography (ERG) to evaluate photoreceptor function post-intravitreal injection.
- Histopathology (H&E staining) for gliosis or microvascular abnormalities.
- Longitudinal OCT angiography to monitor vascular leakage .
Data Contradictions and Validation
Q. How do researchers address conflicting results between Phase II and Phase III trials regarding visual acuity gains?
Phase II trials reported equivalent efficacy to ranibizumab, while Phase III showed non-inferiority but higher IOI rates. Strategies include:
- Meta-analysis of pooled data with sensitivity analysis for protocol differences (e.g., loading doses).
- Preclinical validation of VEGF-A isoform specificity across study populations .
Q. What experimental controls are critical when comparing this compound’s anti-angiogenic effects in animal models?
- Sham-injected controls to isolate drug effects from injection trauma.
- Dose-response studies using VEGF-A165-induced choroidal neovascularization (CNV) models.
- Co-administration with VEGF-B/PlGF to assess off-target signaling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
